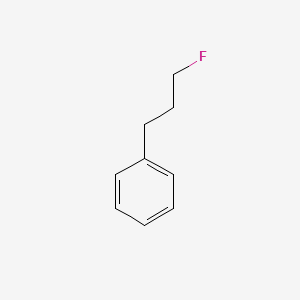

(3-Fluoro-propyl)-benzene

Vue d'ensemble

Description

(3-Fluoro-propyl)-benzene is a useful research compound. Its molecular formula is C9H11F and its molecular weight is 138.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The incorporation of fluorine into organic compounds often enhances their biological activity. In the case of (3-Fluoro-propyl)-benzene, studies have shown that:

- Increased Lipophilicity : The fluorine atom enhances the lipophilicity of compounds, improving their ability to penetrate biological membranes and interact with targets like enzymes and receptors.

- Metabolic Stability : Fluorinated compounds tend to exhibit greater metabolic stability, which is crucial for drug development. The presence of fluorine can reduce the rate of metabolic degradation, prolonging the therapeutic effect of drugs .

Case Study: Drug Development

Research indicates that derivatives of this compound are being explored as potential candidates in drug design. For instance, modifications of this compound have been tested for their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell growth .

Material Science

This compound is also being investigated for its applications in material science:

- Organic Electronics : Fluorinated compounds are known to enhance the performance of organic semiconductors. This compound can serve as a building block for developing organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

- Polymer Chemistry : Its unique properties make it suitable for creating advanced materials with specific thermal and mechanical characteristics.

Comparative Analysis with Related Compounds

To understand the unique benefits of this compound, a comparative analysis with structurally similar compounds is helpful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-propyl-benzene | Chlorine instead of fluorine | Generally less lipophilic than its fluoro counterpart |

| 3-Bromo-propyl-benzene | Bromine instead of fluorine | Higher reactivity due to bromine's larger size |

| 3-Iodo-propyl-benzene | Iodine instead of fluorine | Often used in coupling reactions due to iodine's leaving group ability |

| 3-Methyl-propyl-benzene | Methyl group instead of halogen | Exhibits different metabolic pathways compared to halogenated analogs |

The distinct properties imparted by the fluorine substituent in this compound enhance its stability and reactivity patterns compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in pharmaceutical applications where selective interactions with biological targets are crucial.

Propriétés

Numéro CAS |

2038-62-2 |

|---|---|

Formule moléculaire |

C9H11F |

Poids moléculaire |

138.18 g/mol |

Nom IUPAC |

3-fluoropropylbenzene |

InChI |

InChI=1S/C9H11F/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Clé InChI |

RIIGIRHGFWXGPN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCCF |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.